

physicochemical properties of sulfobutyl ether β-cyclodextrin

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Compound of Interest

Compound Name: *Sulfobutyl ether*

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An In-Depth Technical Guide to the Physicochemical Properties of **Sulfobutyl Ether β-Cyclodextrin (SBE-β-CD)**

Introduction

Sulfobutyl ether β-cyclodextrin (SBE-β-CD) is a chemically modified, polyanionic cyclic oligosaccharide widely utilized as a solubilizing and stabilizing excipient in the pharmaceutical industry.^[1] Commercially known as Captisol®, it is synthesized by alkylating β-cyclodextrin with 1,4-butane sultone under basic conditions.^[2] The resulting structure features a truncated cone shape with a hydrophilic outer surface and a lipophilic inner cavity, allowing it to form non-covalent, water-soluble inclusion complexes with a wide range of poorly soluble drug molecules.^{[3][4][5]} This guide provides a comprehensive overview of the core physicochemical properties of SBE-β-CD, detailed experimental protocols for its characterization, and visual diagrams illustrating key processes and relationships.

Core Physicochemical Properties

The functional performance of SBE-β-CD in drug formulations is governed by its distinct physicochemical characteristics. These properties are carefully controlled during manufacturing to ensure product quality and consistency.

Property	Typical Value / Description	Analytical Technique(s)
Average Molecular Weight	~2164 g/mol	Mass Spectrometry, Size Exclusion Chromatography
Degree of Substitution (DS)	6.2 - 6.9	NMR Spectroscopy, Capillary Electrophoresis, Mass Spectrometry[2][6]
Appearance	White to off-white amorphous powder	Visual Inspection[7]
Aqueous Solubility	>50 g/100 mL (at 25°C)	Equilibrium Solubility Method[1]
Hygroscopicity	Hygroscopic, shows low moisture sorption below 60% relative humidity	Dynamic Vapor Sorption (DVS) [8]
Thermal Properties	Amorphous solid, lacks a sharp melting point	X-ray Powder Diffraction (XRD), Differential Scanning Calorimetry (DSC)[9][10]
Solution pH	4.0 - 6.8 (for a 30% w/v solution)	pH Meter

Experimental Protocols

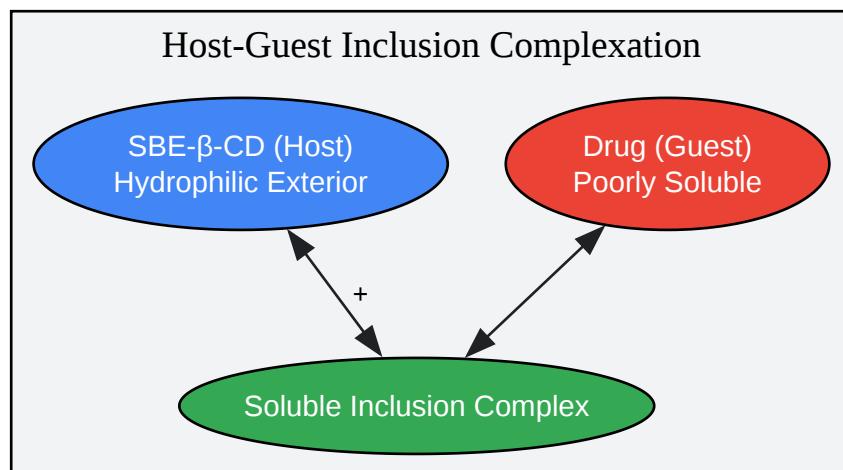
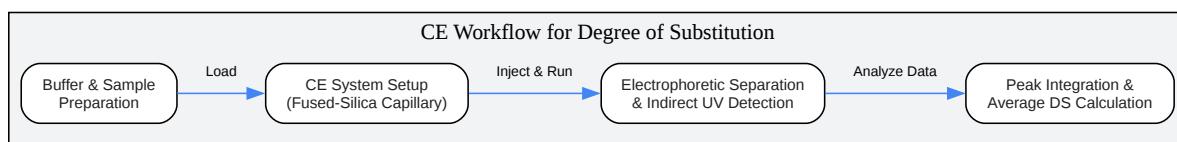
The precise characterization of SBE- β -CD is critical for its effective use in drug development. The following sections detail the methodologies for evaluating its key properties.

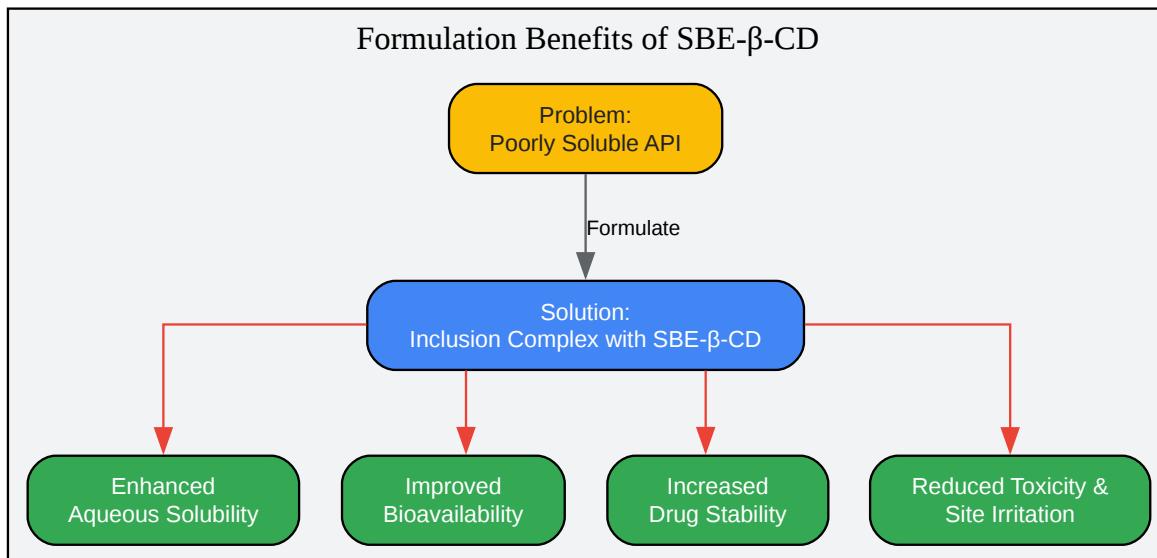
Determination of Average Degree of Substitution (DS) by Capillary Electrophoresis (CE)

Objective: To resolve and quantify the mixture of SBE- β -CD isomers based on their degree of **sulfonyl ether** substitution and to calculate the average DS.[2]

Methodology:

- Running Electrolyte Preparation: Prepare a 30 mM benzoic acid buffer. Dissolve 3.66 g of benzoic acid in 950 mL of CE-grade water, adjusting the pH to 8.0 with a 100 mM Tris buffer. Make up the final volume to 1000 mL.[2]
- Sample Preparation: Accurately weigh and dissolve 10 mg of SBE- β -CD in 10 mL of CE-grade water to achieve a concentration of 1 mg/mL. Filter the solution through a 0.45 μ m syringe filter.[2]
- Instrumentation: Utilize a capillary electrophoresis system (e.g., Agilent 7100) equipped with a bare fused-silica capillary (e.g., 50 μ m internal diameter, 56 cm effective length).[2]
- Data Acquisition: Employ indirect UV detection. The separation of the negatively charged SBE- β -CD species is achieved based on their charge-to-mass ratio, allowing for the resolution of components with different numbers of **sulfonyl ether** groups.[2]
- Calculation: The average DS is calculated from the peak areas of the resolved isomers, providing a more detailed characterization than bulk methods like NMR.[2]





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